N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-32-17-7-4-15(5-8-17)12-28-23(30)22-18(3-2-10-25-22)27(24(28)31)13-21(29)26-16-6-9-19-20(11-16)34-14-33-19/h2-11H,12-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUJTYSIXYEQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves multiple steps, including the formation of the benzodioxole ring and the pyrido[3,2-d]pyrimidinyl moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the benzodioxole ring through cyclization of appropriate precursors.
Condensation Reactions: Condensation of the methoxyphenyl group with the pyrido[3,2-d]pyrimidinyl moiety.
Acylation: Introduction of the acetamide group through acylation reactions.
Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This inhibition leads to the disruption of cellular energy production and induces cell death. The compound also affects the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
Pyrido[3,2-d]pyrimidinone vs. Pyrimido[5,4-b]indole
- Target Compound: Pyrido[3,2-d]pyrimidinone (two fused six-membered rings with two ketone groups).
- Analog (CHEMBL1315363): Pyrimido[5,4-b]indole core with a sulfur-containing thioacetamide substituent .
Substituent Variations
- Target Compound : 4-Methoxybenzyl group at position 3.
- Analog (Example 83, ) : Fluorophenyl and isopropoxy groups on a pyrazolo[3,4-d]pyrimidine scaffold .
- Impact : Fluorine substituents increase electronegativity and metabolic stability, whereas the methoxy group in the target compound may improve solubility.
Key Structural Differences
Analytical Data and Spectral Comparisons
NMR Spectroscopy
- Target Compound: Expected δH ~7.5–8.5 ppm for aromatic protons, with distinct shifts for the benzodioxole (δH ~6.8–7.0 ppm) and pyrido-pyrimidinone (δH ~8.2 ppm).
- Analog () : Veronicoside analogs show δH ~7.3–7.7 ppm for benzoyl groups, differing by <0.5 ppm from vanilloyl substituents .
- Analog () : Pyrimidine derivatives exhibit region-specific δH shifts (e.g., 29–36 ppm for substituent-sensitive protons) .
Mass Spectrometry
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide (referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer activity and mechanisms of action.
Chemical Structure and Properties
Chemical Information:
- Molecular Formula: C32H28N2O6
- Molecular Weight: 536.6 g/mol
- IUPAC Name: 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
- CAS Number: 1023415-57-7
The structure of compound A features a complex arrangement of aromatic rings and heterocyclic components that contribute to its biological activity.
Anticancer Properties
Research indicates that compound A exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) conducted screening on approximately sixty cancer cell lines representing different types of cancer. The results are summarized in Table 1 below.
| Cancer Type | Cell Line | Sensitivity at 10 µM |
|---|---|---|
| Leukemia | K-562 | Sensitive |
| Colon | HCT-15 | Slightly Sensitive |
| Melanoma | SK-MEL-5 | Slightly Sensitive |
| Breast | MCF7 | Not Sensitive |
The compound showed low cytotoxicity overall but indicated selective sensitivity in leukemia cell lines, suggesting a potential therapeutic application in hematological malignancies .
The mechanism behind the anticancer activity of compound A appears to involve multiple pathways:
- Inhibition of Cell Proliferation: Compound A disrupts the cell cycle in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis: It triggers programmed cell death in sensitive cancer cell lines through intrinsic apoptotic pathways.
- Targeting Specific Signaling Pathways: The compound may inhibit key signaling pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
A notable study published in Molecules explored the pharmacological profile of compound A and its derivatives. The study highlighted the structure–activity relationship (SAR) that underpins the efficacy of the compound against cancer cells. The findings suggest that modifications to the benzodioxole moiety can enhance anticancer activity while maintaining low toxicity levels .
Another investigation into the compound's effects on apoptosis revealed that it activates caspase pathways in K-562 cells, leading to increased apoptotic markers such as Annexin V positivity and PARP cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
